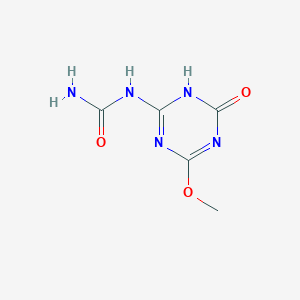
1-(4-Methoxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)urea is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a methoxy group at the 4-position and a urea moiety at the 2-position of the triazine ring. It has various applications in scientific research and industry due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)urea typically involves the reaction of appropriate triazine precursors with urea. One common method involves the reaction of 4-methoxy-6-oxo-1,6-dihydro-1,3,5-triazine with urea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methoxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-triazine derivatives, while reduction can produce reduced triazine compounds. Substitution reactions can result in a variety of functionalized triazine derivatives .
Applications De Recherche Scientifique
1-(4-Methoxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)urea has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-(4-Methoxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate: A compound with similar structural features but different functional groups.
N-(6-Methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)acetamide: Another triazine derivative with distinct chemical properties.
Uniqueness
1-(4-Methoxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)urea is unique due to its specific substitution pattern and the presence of both methoxy and urea groups. This combination of functional groups imparts unique chemical and biological properties to the compound, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
405917-94-4 |
|---|---|
Formule moléculaire |
C5H7N5O3 |
Poids moléculaire |
185.14 g/mol |
Nom IUPAC |
(4-methoxy-6-oxo-1H-1,3,5-triazin-2-yl)urea |
InChI |
InChI=1S/C5H7N5O3/c1-13-5-9-3(7-2(6)11)8-4(12)10-5/h1H3,(H4,6,7,8,9,10,11,12) |
Clé InChI |
WAVBQNXYFGDCRX-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=O)NC(=N1)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-Deoxy-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}adenosine](/img/structure/B13141790.png)
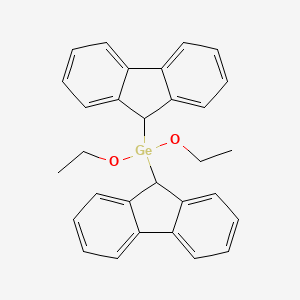
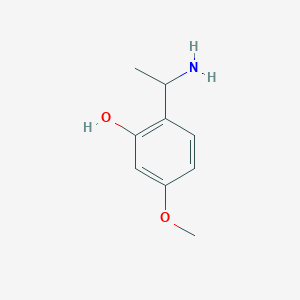

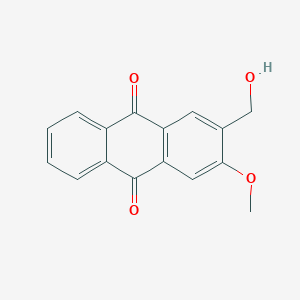
![6-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13141813.png)
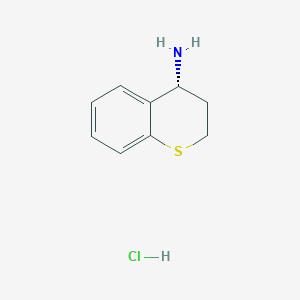



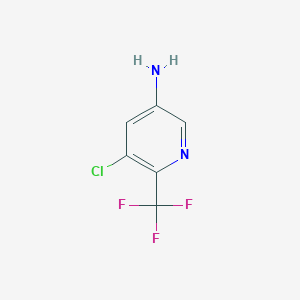
![(2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid](/img/structure/B13141843.png)


